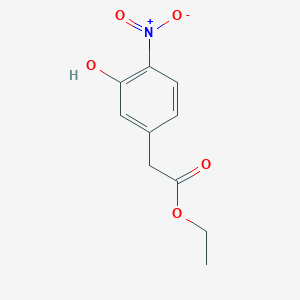

Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate

説明

Contextualization within Modern Chemical Synthesis Research

Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate finds its place in modern chemical synthesis as a versatile intermediate. Synthetic routes to this compound have been outlined, often starting from precursors like ethyl 3-hydroxyphenylacetate. chemicalbook.com The synthesis of such nitrated phenolic esters is a key area of research, as these compounds serve as building blocks for more complex molecules. The strategic placement of the nitro, hydroxyl, and ethyl acetate (B1210297) groups allows for a variety of subsequent chemical transformations, making it a valuable tool for synthetic chemists.

Significance of the Nitrophenylacetate Moiety in Advanced Organic Chemistry

The nitrophenylacetate moiety is a critical structural feature that imparts specific reactivity to the molecule. The nitro group is strongly electron-withdrawing, which can activate the aromatic ring for certain reactions and influence the acidity of adjacent protons. mdpi.com This property is exploited in numerous organic syntheses. For instance, nitrophenylacetic acid and its derivatives are important precursors for the formation of various heterocycles. wikipedia.org The nitro group can be reduced to an amine, which can then participate in cyclization reactions to form lactams and other nitrogen-containing ring systems. wikipedia.org Furthermore, nitrophenyl esters, such as p-nitrophenyl acetate, are widely used as substrates in biochemical assays to study enzyme kinetics, particularly for hydrolases like esterases and lipases. nih.govresearchgate.netresearchgate.net The hydrolysis of these esters releases p-nitrophenol, a colored compound that can be easily quantified, allowing for the monitoring of enzyme activity. researchgate.net

Evolution of Research Trajectories for Related Phenolic Esters

Research on phenolic compounds and their esters has evolved significantly over the years. Initially, studies focused on the analytical characterization of the vast array of phenolic structures found in nature. nih.govresearchgate.net This foundational work paved the way for more recent investigations into their synthesis and application. Modern research has seen a shift towards metabolic engineering and biocatalysis for the production of phenolic esters. nih.govresearchgate.net The development of new synthetic methods, such as the use of ring-opening polymerization to create poly(phenolic ester)s, highlights the ongoing innovation in this field. researchgate.net Additionally, the direct esterification of phenols with carboxylic acids, a reaction known for over half a century, continues to be refined and applied in new contexts, such as the upgrading of bio-oils. acs.orgosti.gov

Current State-of-the-Art in Academic Investigations of Analogous Structures

Current academic research is actively exploring a range of structures analogous to this compound. These investigations often focus on the synthesis, structural characterization, and potential applications of these related compounds.

These examples demonstrate a common theme in current research: the detailed structural and chemical characterization of nitrated phenolic esters to expand their utility in synthetic and medicinal chemistry.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Research Finding | Reference |

|---|---|---|---|---|

| 3-Hydroxy-4-nitrophenyl acetate | C₈H₇NO₅ | 197.15 | Useful intermediate in organic synthesis; crystal structure has been determined. | nih.gov |

| Ethyl (4-nitrophenyl)acetate | C₁₀H₁₁NO₄ | 209.2 | Investigated for biological properties and used as a synthetic intermediate. | biosynth.com |

| (2-Nitrophenyl)acetic acid | C₈H₇NO₄ | 181.15 | Precursor for heterocycle synthesis and can be used as a protecting group for alcohols. | wikipedia.org |

| 4-Nitrophenyl acetate | C₈H₇NO₄ | 181.15 | Commonly used as a substrate for assaying esterase and lipase activity. | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(3-hydroxy-4-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-16-10(13)6-7-3-4-8(11(14)15)9(12)5-7/h3-5,12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWWXFRNYIQACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Strategic Approaches

Chemo- and Regioselective Synthesis of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate

The primary challenge in synthesizing this compound lies in achieving the correct substitution pattern on the phenyl ring. The hydroxyl (-OH) and ethyl acetate (B1210297) (-CH2COOEt) groups are ortho- and para-directing, while the nitro group (-NO2) is a meta-directing deactivator. Therefore, the sequence of introducing these groups is critical for a successful regioselective synthesis.

The synthesis typically begins with a commercially available precursor, such as ethyl 3-hydroxyphenylacetate. chemicalbook.com The key transformation is the regioselective nitration of the aromatic ring. The existing hydroxyl and ethyl acetate groups will direct the incoming electrophile (the nitronium ion, NO2+). The hydroxyl group is a strong activating ortho-, para-director, while the alkyl acetate group is a weakly activating ortho-, para-director. The position para to the hydroxyl group is already substituted, leaving two ortho positions (2 and 6) and the position ortho to the acetate group (also position 2) as likely candidates for substitution. However, the position between the two existing groups (position 2) is sterically hindered. The most electronically activated and accessible position is C4, which is ortho to the powerful hydroxyl activating group.

An alternative precursor could be 3-hydroxy-4-nitrophenylacetic acid, which would then undergo esterification. Another approach involves a Fries rearrangement of a precursor like 3-hydroxy-4-nitrophenyl acetate, which can be synthesized from 2-nitroresorcinol (B108372) acetate using a Lewis acid like aluminum chloride. researchgate.net This highlights how different functional group interconversions can be strategically employed to build the target molecule.

Aromatic Substitution (Nitration): The nitration of the precursor, ethyl 3-hydroxyphenylacetate, must be carefully controlled to ensure mono-nitration at the desired C4 position.

Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the classic nitrating agent. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO2+).

Temperature Control: Electrophilic aromatic substitution reactions are typically exothermic. Maintaining a low temperature (e.g., below 293 K) is crucial to prevent over-nitration and the formation of unwanted side products. nih.gov

Esterification: If the synthesis starts with 3-hydroxy-4-nitrophenylacetic acid, a subsequent esterification step is required. The Fischer esterification is a common and effective method. numberanalytics.com

Reaction Components: This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. numberanalytics.com

Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH) are frequently used catalysts. nih.govhillpublisher.com

Temperature: The optimal temperature for Fischer esterification is typically between 50°C and 100°C, often conducted under reflux conditions to drive the reaction towards the product. numberanalytics.comhillpublisher.com The removal of water as it is formed can also increase the yield.

The following table summarizes optimized conditions for these key steps.

| Reaction Step | Reagents | Catalyst | Typical Temperature | Key Considerations |

| Aromatic Nitration | Ethyl 3-hydroxyphenylacetate, HNO₃ | H₂SO₄ | < 293 K / 20 °C | Slow addition of nitrating agent, temperature control. nih.gov |

| Fischer Esterification | 3-hydroxy-4-nitrophenylacetic acid, Ethanol | H₂SO₄ or p-TsOH | 80-85 °C (Reflux) | Use of excess alcohol, removal of water. hillpublisher.comhillpublisher.com |

While standard acid catalysis is effective for esterification, research into more advanced catalytic systems aims to improve reaction rates, yields, and environmental friendliness. For nitration, solid acid catalysts are being explored as reusable and less corrosive alternatives to sulfuric acid.

In related fields, metal ions have been shown to catalyze the hydrolysis of similar phosphate (B84403) esters, the reverse of esterification. nih.govresearchgate.net For example, Co(III), Zn(II), and Eu(III) complexes can act as catalysts. nih.gov This suggests that appropriately designed metal-ligand complexes could potentially serve as Lewis acid catalysts for the esterification step in the synthesis of this compound, possibly offering milder reaction conditions and enhanced selectivity. The design of pincer ligands, for instance, is a strategy used to tune the electronic and steric properties of a metal center to optimize its catalytic performance. researchgate.net

The this compound molecule itself is achiral. However, the synthesis of chiral analogues, where a stereocenter is introduced, requires methods of stereochemical control. rijournals.com For instance, a chiral analogue could be created by adding a substituent at the α-carbon of the acetate group, such as in Ethyl 2-(3-hydroxy-4-nitrophenyl)propanoate.

Achieving stereochemical control in the synthesis of such analogues can be accomplished through several strategies:

Asymmetric Synthesis: This involves using a chiral starting material, a chiral reagent, or a chiral catalyst to selectively produce one enantiomer over the other. rijournals.com

Chiral Catalysts: Lewis acid and metal-free chiral catalysts can accelerate reactions like the aza-Henry reaction, which is used to synthesize amine precursors and can exhibit high diastereoselectivity. researchgate.net

Chiral Resolution: This technique involves separating a racemic mixture of enantiomers. A recent strategy involves derivatizing the mixture with a chiral agent, separating the resulting diastereomers using techniques like HPLC with a chiral stationary phase, and then removing the chiral auxiliary. beilstein-archives.org

The development of a stereoselective synthesis is crucial when one enantiomer of a molecule exhibits desired biological activity while the other is inactive or causes adverse effects. nih.gov

Multicomponent Reactions Incorporating the Nitrophenylacetate Scaffold

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product that contains portions of all the starting materials. rug.nlnih.gov This approach is highly efficient and allows for the rapid generation of libraries of structurally diverse compounds. mdpi.com

The nitrophenylacetate scaffold, or its precursors, possesses functional groups that could be incorporated into well-known MCRs. For example:

A precursor aldehyde, such as 3-hydroxy-4-nitrobenzaldehyde, could participate in the Ugi or Passerini reactions . mdpi.com These isocyanide-based MCRs are versatile for creating peptidomimetic structures. rug.nl

Non-isocyanide-based MCRs, such as the Biginelli or Hantzsch reactions , could potentially utilize a derivative of the nitrophenylacetate scaffold if it contains the requisite β-ketoester or aldehyde functionality. mdpi.comuniba.it

By strategically designing precursors to this compound, the core structure could be integrated into an MCR scheme, enabling the synthesis of a wide array of more complex molecules for applications in medicinal chemistry and drug discovery. nih.gov

Advanced Reaction Mechanisms in the Formation of this compound

Understanding the reaction mechanisms is fundamental to controlling the synthesis and optimizing the yield. The two core transformations are electrophilic aromatic substitution (nitration) and Fischer esterification.

Mechanism of Nitration:

Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid. This protonated intermediate then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack: The electron-rich phenyl ring of the precursor (e.g., ethyl 3-hydroxyphenylacetate) acts as a nucleophile, attacking the electrophilic nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The directing effects of the -OH and -CH₂COOEt groups stabilize the intermediate when the attack occurs at the C4 position.

Deprotonation: A weak base, such as a water molecule or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.

Mechanism of Fischer Esterification:

Protonation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of the carboxylic acid (3-hydroxy-4-nitrophenylacetic acid). This increases the electrophilicity of the carbonyl carbon. numberanalytics.com

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the protonated carbonyl carbon. numberanalytics.com This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the part that was the ethanol molecule) to one of the hydroxyl groups. This turns one of the -OH groups into a good leaving group (-OH₂⁺).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. numberanalytics.com

Deprotonation: The protonated ester is deprotonated (the catalyst H⁺ is regenerated) to give the final product, this compound.

Mechanistic Pathways of Knoevenagel Condensation in Related Syntheses

The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, pivotal in the synthesis of precursors to compounds like this compound. The reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base.

The mechanism typically begins with the deprotonation of the active methylene compound (e.g., diethyl malonate or ethyl cyanoacetate) by a basic catalyst, such as piperidine (B6355638) or an amine. This step generates a resonance-stabilized carbanion or enolate. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde, for instance, 3-hydroxy-4-nitrobenzaldehyde. The resulting intermediate is an aldol-type adduct. This adduct is then protonated to form a β-hydroxy compound. Typically, this intermediate readily undergoes a subsequent dehydration (elimination of a water molecule) under the reaction conditions, leading to the formation of a stable α,β-unsaturated product. The removal of water helps to drive the equilibrium towards the formation of the final product.

An alternative mechanistic pathway, particularly when primary or secondary amines are used as catalysts, involves the formation of an iminium ion. The amine catalyst first reacts with the aldehyde's carbonyl group to form a protonated imine, or iminium ion. This iminium ion is a highly reactive electrophile. It then reacts with the enolate of the active methylene compound. A subsequent series of steps regenerates the amine catalyst and produces the final unsaturated product. Computational studies on piperidine-catalyzed reactions suggest that the catalyst's primary role may be to facilitate the final elimination (dehydration) step rather than solely activating the aldehyde through iminium formation. gvsu.edu

Investigation of Esterification Mechanisms under Acidic Catalysis

The final step in synthesizing this compound from its corresponding carboxylic acid is an esterification reaction. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic catalysis, is the most relevant model for this transformation. masterorganicchemistry.comorganic-chemistry.org

The mechanism for this reversible reaction proceeds through several distinct, equilibrium-based steps:

Protonation of the Carbonyl: The acid catalyst (commonly H₂SO₄ or TsOH) protonates the carbonyl oxygen of the carboxylic acid. chemguide.co.ukmasterorganicchemistry.com This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: A molecule of the alcohol (ethanol in this case) acts as a nucleophile and attacks the activated carbonyl carbon. byjus.com This leads to the formation of a tetrahedral intermediate, specifically an oxonium ion. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. chemguide.co.ukbyjus.com This intramolecular or solvent-mediated transfer converts a hydroxyl group into a much better leaving group: water.

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group helps to expel the water molecule, reforming the carbonyl double bond. This results in a protonated ester. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation: A base (such as a water molecule or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.comchemguide.co.uk

To achieve high yields, the equilibrium is typically shifted towards the products by using a large excess of the alcohol or by removing the water as it is formed. byjus.comchemistrysteps.com

Nucleophilic Demethylation Studies in Structurally Related Compounds

In synthetic routes that may involve a protected hydroxyl group, such as a methoxy (B1213986) group (e.g., starting from 3-methoxy-4-nitrophenyl precursors), a demethylation step is required. Nucleophilic demethylation of aryl methyl ethers is a critical transformation. Reagents like boron tribromide (BBr₃) are particularly effective for this purpose, even at low temperatures. wikipedia.org

The mechanism of BBr₃-mediated demethylation involves the following steps:

Lewis Acid Adduct Formation: The highly Lewis acidic boron atom of BBr₃ coordinates with the Lewis basic oxygen atom of the aryl methyl ether, forming an initial adduct. wikipedia.org

Cleavage of the C-O Bond: This coordination weakens the methyl C-O bond, making the methyl group susceptible to nucleophilic attack. A bromide ion, either from another molecule of BBr₃ or from a dissociated complex, acts as a nucleophile. core.ac.uk It attacks the methyl carbon in an Sₙ2-like fashion, leading to the cleavage of the ether bond. nih.gov This produces methyl bromide and an aryloxydibromoborane intermediate.

Hydrolysis: The reaction is completed by an aqueous workup, where the aryloxydibromoborane is hydrolyzed to liberate the free phenol (B47542) (the hydroxyl group). wikipedia.org

Computational studies suggest a more complex mechanism where one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, proceeding through charged intermediates and producing a triphenoxyborane species before hydrolysis. core.ac.uknih.gov Other strong nucleophiles, such as thiolates (e.g., sodium isopropyl thiolate or long-chain thiols), can also be used to cleave aryl methyl ethers, typically at elevated temperatures in polar aprotic solvents. commonorganicchemistry.comnih.govyoutube.com The presence of an ortho electron-withdrawing group can facilitate demethylation with reagents like aluminum chloride (AlCl₃). researchgate.net

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. This includes the use of alternative energy sources and the reduction or elimination of volatile organic solvents.

Solvent-Free and Microwave-Assisted Synthesis

Combining microwave irradiation with solvent-free conditions offers a powerful green methodology for reactions like the Knoevenagel condensation. asianpubs.org Microwave heating provides rapid and efficient energy transfer directly to the reacting molecules, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. asianpubs.orgmdpi.org

In a solvent-free, or "dry media," Knoevenagel condensation, the reactants (an aldehyde and an active methylene compound) are mixed with a solid-supported catalyst or a catalytic amount of a reagent like ammonium (B1175870) formate (B1220265) or hydroxyapatite (B223615) and irradiated with microwaves. mdpi.comtandfonline.comhstu.ac.bd This approach offers several advantages:

Rapidity: Reactions that take several hours under conventional reflux can often be completed in a matter of minutes. asianpubs.orgtandfonline.com

Energy Efficiency: Shorter reaction times and direct heating lead to significant energy savings. asianpubs.org

Higher Yields: Microwave irradiation can enhance yields by minimizing the formation of side products that may occur during prolonged heating. mdpi.com

Environmental Benefits: The elimination of organic solvents reduces waste and associated environmental hazards. tandfonline.com

Studies have shown a specific, non-thermal microwave effect that dramatically enhances reactivity beyond what can be achieved by conventional heating at the same temperature. mdpi.com

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, provides another energy-efficient alternative to conventional methods. This technique utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium. This collapse generates localized "hot spots" with extremely high temperatures and pressures, which can significantly accelerate chemical reactions. researchgate.net

For Knoevenagel condensations, ultrasound irradiation can lead to higher yields in shorter reaction times, often at room temperature, thus avoiding the need for heating. iosrjournals.orgresearchgate.net The benefits include:

Enhanced Reaction Rates: Acoustic cavitation improves mass transfer and continuously activates catalyst surfaces.

Mild Conditions: Many reactions can be performed at ambient temperature, preserving thermally sensitive functional groups.

Improved Yields: Sonication can increase product yields compared to silent (non-irradiated) or conventionally heated reactions. iosrjournals.orgresearchgate.net

Greener Solvents: This method is often compatible with environmentally benign solvents like water, further enhancing its green credentials.

The combination of ultrasound with a suitable catalyst has been shown to be crucial; in many cases, the reaction shows little to no progress with either the catalyst or ultrasound alone, but proceeds efficiently when they are used together.

Comparative Analysis of Synthetic Yields and Purity Profiles

Below is a comparative table of different synthetic methods for Knoevenagel condensations involving substituted benzaldehydes and active methylene compounds, based on data from related syntheses.

| Methodology | Catalyst/Medium | Reaction Time | Yield (%) | Reference Example |

|---|---|---|---|---|

| Conventional Heating | Piperidine/Pyridine (Solvent) | 3 hours | 52% | Piperonal + Malonic Acid iosrjournals.org |

| Conventional Heating | Piperidine/Chloroform (Solvent) | 6 - 9 hours | 50 - 80% | Dehydroacetic Acid + Benzaldehydes asianpubs.org |

| Microwave-Assisted | Ammonium Formate (Solvent-Free) | 0.75 - 3 minutes | 76 - 95% | Aromatic Aldehydes + Various tandfonline.com |

| Microwave-Assisted | Hydroxyapatite (Solvent-Free) | 1 hour | 96% | 4-Nitrobenzaldehyde + Ethyl Cyanoacetate mdpi.com |

| Microwave-Assisted | Piperidine/None (Solvent-Free) | 2 - 10 minutes | 60 - 90% | Dehydroacetic Acid + Benzaldehydes asianpubs.org |

| Ultrasound-Assisted | Piperidine/Pyridine (Solvent) | 3 hours | 91% | Piperonal + Malonic Acid iosrjournals.org |

| Ultrasound-Assisted | Borate/Zirconia (Water) | 5 - 6 hours | 80 - 95% | 3-Formylchromones + Active Methylene |

| Ultrasound-Assisted | Anion-Exchange Resin | Short Time | High Yields | Aromatic Aldehydes + Active Methylene ksu.edu.sa |

The data clearly indicates that both microwave-assisted and ultrasound-assisted methods significantly outperform conventional heating protocols. They offer remarkably shorter reaction times—minutes compared to hours—and consistently provide higher to excellent product yields. Furthermore, the ability to perform these reactions under solvent-free conditions or in benign solvents like water positions them as superior strategies in the context of sustainable and efficient chemical synthesis.

Chemical Reactivity and Mechanistic Investigations

Oxidation Pathways of the Hydroxyl Group in Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate

The oxidation of the phenolic hydroxyl group in this compound is influenced by the presence of the electron-withdrawing nitro group on the aromatic ring. Generally, the presence of electron-withdrawing groups, such as a nitro group, enhances the acidic strength of a phenol (B47542) but can also impact its susceptibility to oxidation. ncert.nic.in The oxidation of phenols can proceed through various pathways, often involving the formation of phenoxyl radicals, which can then lead to quinone-type structures or polymeric products.

For substituted phenols, the reaction conditions and the nature of the oxidizing agent are critical in determining the product distribution. researchgate.net In the case of nitrophenols, oxidation can be complex. Studies on the oxidative decomposition of m- and p-nitrophenol have shown that they are more reactive than methoxy-substituted phenols. psu.edu While direct oxidation of the hydroxyl group is possible, harsh oxidative conditions might also lead to degradation of the entire molecule, including potential ring cleavage. psu.edu The presence of the acetate (B1210297) side chain adds another layer of complexity, but the primary site of initial oxidation would likely be the activated phenolic ring.

Electrochemical methods have also been explored for the oxidation of phenols. Acetate has been shown to inhibit the direct oxidation of phenolic substrates, preventing degradation and facilitating other coupling reactions. acs.org The oxidation of salicyl alcohol (an o-hydroxybenzyl alcohol) with sodium metaperiodate has been shown to produce a spiroepoxy-2,4-cyclohexadienone, which rapidly dimerizes. scispace.com While the substrate is different, this highlights a potential pathway for intramolecular cyclization upon oxidation for ortho-substituted phenols. For this compound, oxidation could potentially lead to the formation of an ortho-quinone derivative, although this would depend heavily on the selectivity of the oxidant used.

Reduction Chemistry of the Nitro Group to Amino Functionality

The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. For a multifunctional compound like this compound, achieving this reduction with high chemo-selectivity—without affecting the ester or hydroxyl groups—is a significant challenge.

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. The reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), and a source of hydrogen (H₂ gas or a transfer agent like triethylsilane). organic-chemistry.orgresearchgate.net The process is generally considered to proceed stepwise on the catalyst surface. The nitro group (Ar-NO₂) is first reduced to a nitroso intermediate (Ar-NO), which is then further reduced to a hydroxylamine (B1172632) (Ar-NHOH). The final step involves the reduction of the hydroxylamine to the corresponding primary amine (Ar-NH₂).

A kinetic analysis of the hydrogenation of a functionalized nitroarene revealed that the reaction can progress through a condensation mechanism involving an azo dimer intermediate that is formed and rapidly consumed. rsc.org The selectivity of catalytic hydrogenation is a key consideration. While generally effective for reducing nitro groups, over-reduction or side reactions can occur. For substrates containing other reducible functional groups, careful selection of the catalyst and reaction conditions is necessary to ensure the desired outcome. For example, hydrogenation of 2-(2-nitrobenzyl)-substituted β-keto esters was found to be highly dependent on the catalyst, with Pt/C providing cleaner reactions than Pd/C under certain conditions. researchgate.net In the case of this compound, standard Pd/C or Pt/C catalysts under controlled hydrogen pressure and temperature are expected to selectively reduce the nitro group to yield Ethyl 2-(4-amino-3-hydroxyphenyl)acetate.

Developing reduction methods that are selective for the nitro group in the presence of other sensitive functionalities like esters is an active area of research. thieme-connect.comthieme-connect.com Traditional reducing agents can sometimes lack selectivity, leading to the reduction of the ester group as well.

One effective modern protocol involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with a transition metal salt, such as iron(II) chloride (FeCl₂). thieme-connect.comresearchgate.net NaBH₄ by itself is generally not strong enough to reduce aromatic nitro groups under mild conditions. jsynthchem.commdpi.com However, the combination with FeCl₂ generates a more potent reducing system that exhibits high chemo-selectivity for the nitro group, leaving ester functionalities intact. thieme-connect.comresearchgate.net This method has been successfully applied to a range of ester-substituted nitroarenes, providing the corresponding anilines in excellent yields. researchgate.net

Another approach utilizes borane-tetrahydrofuran (B86392) complex (BH₃-THF). This reagent has been reported to selectively reduce ortho-nitrophenols, where the adjacent hydroxyl group is believed to play a key role in facilitating hydrogen transfer to the nitro group through a cyclic transition state. jrfglobal.com Other metal-free strategies include the use of HSiCl₃ with a tertiary amine or photoredox systems that can tolerate a broad range of functional groups, including esters. organic-chemistry.org These methods provide valuable alternatives to catalytic hydrogenation, often with enhanced selectivity and milder reaction conditions.

| Substrate | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Methyl 4-nitrobenzoate | Methyl 4-aminobenzoate | 93 | 12 |

| Ethyl 4-nitrobenzoate | Ethyl 4-aminobenzoate | 96 | 12 |

| Methyl 3-nitrobenzoate | Methyl 3-aminobenzoate | 91 | 12 |

| Methyl 2-nitrobenzoate | Methyl 2-aminobenzoate | 95 | 12 |

Nucleophilic Acyl Substitution Reactions of the Ester Moiety

The ethyl ester functionality in this compound is susceptible to nucleophilic acyl substitution, a class of reactions characteristic of carboxylic acid derivatives. youtube.com In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The subsequent reformation of the carbonyl double bond results in the expulsion of a leaving group, in this case, the ethoxide ion (⁻OEt). youtube.com

Transesterification is a nucleophilic acyl substitution reaction where the alkoxy group of an ester is exchanged with that of an alcohol. The reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A molecule of the new alcohol (R'-OH) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the original alcohol (ethanol) is eliminated, and deprotonation of the new carbonyl oxygen yields the transesterified product. masterorganicchemistry.com To drive the equilibrium towards the desired product, the incoming alcohol is typically used in large excess as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification : In the presence of a strong base, such as an alkoxide (R'O⁻), the reaction proceeds via a different mechanism. The alkoxide acts as a potent nucleophile, directly attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the original ethoxide leaving group to form the new ester. This process is an equilibrium, and the position of the equilibrium is determined by the relative stability of the starting materials and products, and the relative concentrations of the alkoxides. masterorganicchemistry.com

Hydrolysis is a specific type of nucleophilic acyl substitution where water acts as the nucleophile, converting the ester into a carboxylic acid and an alcohol. Similar to transesterification, hydrolysis can be catalyzed by acid or promoted by base.

Acid-Catalyzed Hydrolysis : The mechanism is analogous to acid-catalyzed transesterification, with water as the nucleophile. The reaction is reversible, and the equilibrium can be shifted by controlling the concentration of water or by removing one of the products. youtube.com

Base-Promoted Hydrolysis (Saponification) : This reaction is effectively irreversible and is promoted by a stoichiometric amount of a strong base, such as hydroxide (B78521) (OH⁻). The hydroxide ion is a strong nucleophile that attacks the ester carbonyl to form a tetrahedral intermediate. researchgate.net This intermediate collapses to expel the ethoxide ion, forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt, which is resonance-stabilized and unreactive towards further nucleophilic attack. This final, irreversible acid-base step drives the reaction to completion.

Kinetic studies of the hydrolysis of related compounds, such as p-nitrophenyl acetate, are often used to investigate reaction mechanisms. The rate of hydrolysis can be monitored spectrophotometrically by observing the release of the colored phenoxide ion. nih.govsemanticscholar.org Such studies show that the rate of base-promoted hydrolysis is typically much faster than that of acid-catalyzed hydrolysis. The reaction kinetics are generally found to be second-order, being first-order in both the ester and the hydroxide ion. researchgate.net For this compound, similar kinetic behavior would be expected, with the rate of saponification being significantly higher than the rate of hydrolysis under neutral or acidic conditions.

| Factor | Effect on Rate | Mechanism |

|---|---|---|

| Increasing [OH⁻] | Increases Rate | Increases concentration of the nucleophile in base-promoted hydrolysis. |

| Increasing [H⁺] | Increases Rate | Increases the concentration of the protonated, activated ester in acid-catalyzed hydrolysis. |

| Increasing Temperature | Increases Rate | Provides more kinetic energy for molecules to overcome the activation energy barrier. |

| Solvent | Variable | Polar protic solvents can stabilize the transition state, affecting the rate. Rate constants can be significantly higher in water than in alcohols. |

Aminolysis Reactions

The aminolysis of this compound involves the reaction of the ester with an amine to form the corresponding amide. This reaction is analogous to the well-studied aminolysis of other activated esters, such as p-nitrophenyl acetate (PNPA). scispace.comacs.org The reaction proceeds through a nucleophilic acyl substitution mechanism, specifically an addition-elimination pathway. chemistrysteps.com

The mechanism can be outlined in the following steps:

Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, where the carbonyl oxygen develops a negative charge.

Proton Transfer: A second molecule of the amine can act as a base to deprotonate the positively charged nitrogen in the tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 3-hydroxy-4-nitrophenoxide ion as the leaving group. The stability of this phenoxide ion, enhanced by the electron-withdrawing nitro group, makes it a good leaving group and facilitates the reaction.

The rate of the aminolysis reaction is influenced by several factors, most notably the basicity and steric hindrance of the nucleophilic amine. Studies on similar esters have shown that the reaction rate generally increases with the basicity of the amine. scispace.com This relationship can be quantified by the Brønsted-type plot, which often shows a linear correlation between the logarithm of the rate constant and the pKa of the amine. nih.gov For the aminolysis of p-nitrophenyl phenylacetate, Brønsted-type plots showed good linearity with βnuc values of 0.81, indicating a significant degree of bond formation in the transition state. scispace.com

Table 1: Factors Influencing the Rate of Aminolysis

| Factor | Effect on Reaction Rate | Rationale |

| Amine Basicity | Increases with increasing basicity | More basic amines are stronger nucleophiles, leading to a faster initial attack on the ester carbonyl. scispace.com |

| Steric Hindrance | Decreases with increasing steric bulk of the amine | Bulky amines face greater difficulty in approaching the carbonyl carbon, slowing the rate of nucleophilic attack. |

| Solvent Polarity | Generally increases with polarity | Polar solvents can stabilize the charged tetrahedral intermediate, lowering the activation energy. |

| Leaving Group | Faster with a better leaving group | The electron-withdrawing nitro group stabilizes the resulting phenoxide anion, making it an excellent leaving group. chemistrysteps.com |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The regiochemical outcome of EAS reactions on the phenyl ring of this compound is determined by the directing effects of the three existing substituents: the hydroxyl (-OH) group, the nitro (-NO₂) group, and the ethyl acetomethyl group (-CH₂COOEt). pressbooks.publibretexts.org

Hydroxyl (-OH) Group: The -OH group is a powerful activating group and a strong ortho, para-director. pressbooks.publumenlearning.com It donates electron density to the ring through a strong +R (resonance) effect, which significantly stabilizes the carbocation intermediate (the sigma complex) formed during the attack at the ortho and para positions. libretexts.org

Nitro (-NO₂) Group: The -NO₂ group is a potent deactivating group and a meta-director. pressbooks.pubyoutube.com It strongly withdraws electron density from the ring through both -I (inductive) and -R effects, destabilizing the sigma complex. The meta position is the least deactivated, making it the preferred site of attack relative to the highly deactivated ortho and para positions. youtube.com

Ethyl Acetomethyl (-CH₂COOEt) Group: This alkyl-like group is generally considered weakly deactivating due to the inductive effect of the ester moiety. It acts as an ortho, para-director.

Position C2: Ortho to the -OH group and meta to the -NO₂ group. This position is strongly activated by the hydroxyl group.

Position C5: Meta to the -OH group and ortho to the -NO₂ group. This position is deactivated by both groups.

Position C6: Para to the -OH group and meta to the -NO₂ group. This position is also strongly activated by the hydroxyl group.

Given these effects, electrophilic attack is overwhelmingly favored at the positions activated by the hydroxyl group, namely C2 and C6. The powerfully deactivating nitro group will prevent substitution at C5. Therefore, electrophilic aromatic substitution reactions such as halogenation, nitration, or sulfonation would be expected to yield a mixture of 2- and 6-substituted products.

Table 2: Summary of Substituent Directing Effects

| Substituent Group | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -OH | C3 | +R >> -I | Strongly Activating lumenlearning.com | Ortho, Para (to C2, C6) pressbooks.pub |

| -NO₂ | C4 | -R, -I | Strongly Deactivating youtube.com | Meta (to C2, C6) youtube.com |

| -CH₂COOEt | C1 | -I | Weakly Deactivating | Ortho, Para (to C2, C6) |

Radical Reactions and Photochemical Transformations

Nitrophenyl-containing systems, such as nitrophenols, are known to undergo photochemical reactions upon absorption of UV-visible light. copernicus.org The photochemistry of this compound is expected to be dominated by the nitrophenol chromophore. The process is initiated by the absorption of a photon, which promotes the molecule to an excited singlet state (S₁). This is often followed by efficient intersystem crossing (ISC) to a more stable and longer-lived excited triplet state (T₁).

The key step in the photodecomposition of ortho-nitrophenols is an excited-state intramolecular hydrogen transfer (ESHT) from the phenolic hydroxyl group to the proximate nitro group. This rapid process leads to the formation of a transient intermediate known as an aci-nitro tautomer (or nitronic acid). researchgate.net This intermediate is the pivotal species from which subsequent photochemical reactions and degradation pathways originate. The degradation can proceed through various radical mechanisms, including the cleavage of the C-N or O-N bonds, potentially leading to the formation of hydroxyl radicals (·OH) and other reactive species. copernicus.orgcopernicus.org

The aci-nitro intermediate is central to the photoreactivity of nitrophenols and related compounds. researchgate.net This tautomer exists in equilibrium with its nitro form, but the equilibrium lies heavily toward the nitro form in the ground state. doubtnut.com However, upon photoexcitation, the formation of the aci-nitro form becomes favorable. researchgate.net

The aci-nitro intermediate is significantly more acidic than the parent nitro compound and can exist in equilibrium with its corresponding anion. researchgate.net The subsequent reactions of the aci-nitro species dictate the final photoproducts. These reactions can include:

Homolytic Cleavage: Fission of the C-N or N-OH bonds to generate radical species.

Rearrangement: Isomerization to different chemical structures.

Reversion to Ground State: The aci-nitro form can relax back to the more stable nitro tautomer, releasing energy as heat. The rate of this "fading" reaction is often dependent on pH and can be subject to general acid catalysis. researchgate.net

The formation and subsequent reactions of aci-nitro intermediates are crucial for understanding the photostability and environmental fate of nitrophenyl compounds. rsc.org

Metal-Mediated and Organocatalytic Reactions

The functional groups within this compound offer several handles for metal-mediated and organocatalytic transformations.

Metal-Mediated Reactions:

Nitro Group Reduction: The nitro group is readily reduced to an amino group using various metal catalysts. Common methods include catalytic hydrogenation with catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) on a carbon support (e.g., Pd/C) and a hydrogen source. Bimetallic catalysts, such as Ni-Cu nanostructures, have also shown high activity for the reduction of nitrophenol isomers. acs.org Other reducing agents include metals in acidic media, like Sn/HCl or Fe/HCl. This transformation is fundamental for converting the title compound into its amino derivative, a versatile synthetic intermediate.

Hydrolysis Catalysis: The hydrolysis of the ester group can be catalyzed by metal ions. Divalent and trivalent metal ions (e.g., Cu²⁺, Zn²⁺, Eu³⁺) can act as Lewis acids, coordinating to the carbonyl oxygen and increasing its electrophilicity, thereby facilitating nucleophilic attack by water or hydroxide. researchgate.netresearchgate.netresearchgate.net

Organocatalytic Reactions: While specific organocatalytic reactions for this exact substrate are not widely documented, its structure suggests potential applications. The ethyl acetate moiety contains α-hydrogens that could be deprotonated to form an enolate. This enolate could then participate in various organocatalyzed asymmetric reactions, such as:

Asymmetric Alkylation: Reaction with electrophiles in the presence of a chiral phase-transfer catalyst.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds catalyzed by chiral amines or thioureas.

Aldol Reactions: Reaction with aldehydes or ketones catalyzed by proline or its derivatives.

These potential reactions would allow for the stereoselective construction of new carbon-carbon bonds at the α-position of the ester group.

Investigation of Tautomeric Forms and Dynamic Equilibria

This compound can exist in different tautomeric forms, which are constitutional isomers that readily interconvert. libretexts.org The two most significant dynamic equilibria for this molecule are phenol-keto tautomerism and nitro-aci-nitro tautomerism.

Phenol-Keto Tautomerism: This equilibrium involves the migration of a proton from the hydroxyl group to a carbon atom on the aromatic ring, with a corresponding shift in double bonds to form a cyclohexadienone (keto) structure. For phenolic compounds, the equilibrium overwhelmingly favors the phenol form due to the substantial stabilization energy associated with maintaining the aromaticity of the benzene (B151609) ring. libretexts.org The keto tautomer is significantly less stable and exists in negligible concentrations under normal conditions.

Nitro-Aci-nitro Tautomerism: This involves the transfer of a proton, typically from an adjacent acidic position, to one of the oxygen atoms of the nitro group, forming an aci-nitro or nitronic acid tautomer. doubtnut.comnih.gov In the case of this compound, the adjacent phenolic proton can be transferred, particularly in the excited state as discussed in section 3.5. In the ground state, the nitro form is much more stable due to resonance stabilization. doubtnut.com However, the aci-nitro form is a key reactive intermediate in photochemical processes and its transient formation is crucial for the molecule's photoreactivity. researchgate.net The accessibility of the aci-nitro form can be influenced by factors such as solvent and pH. rsc.org

Advanced Spectroscopic and Crystallographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D experiments, a complete picture of the atomic connectivity and spatial relationships within Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate can be assembled.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the spectrum exhibits distinct signals corresponding to the ethyl group, the methylene (B1212753) bridge, and the aromatic protons.

The ethyl group protons appear as a characteristic quartet for the methylene (–O–CH₂–) group and a triplet for the methyl (–CH₃) group, arising from spin-spin coupling. The methylene protons (–Ar–CH₂–CO–) adjacent to the aromatic ring typically appear as a singlet, as they have no neighboring protons to couple with.

The aromatic region of the spectrum is particularly informative. The substitution pattern on the benzene (B151609) ring (hydroxyl at C3, nitro at C4, and the ethyl acetate (B1210297) group at C1) results in three distinct aromatic proton signals. Due to the strong electron-withdrawing nature of the nitro group and the electron-donating effect of the hydroxyl group, these protons experience different degrees of shielding, leading to a predictable splitting pattern. Analysis of the coupling constants (J-values) between these protons helps to confirm their relative positions on the ring. The phenolic hydroxyl proton (–OH) usually appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | Ar–H (H-5) |

| ~7.5 | d | 1H | Ar–H (H-2) |

| ~7.3 | dd | 1H | Ar–H (H-6) |

| ~4.2 | q | 2H | –O–CH₂ –CH₃ |

| ~3.7 | s | 2H | Ar–CH₂ –CO– |

| ~1.3 | t | 3H | –O–CH₂–CH₃ |

| Variable | br s | 1H | Ar–OH |

Note: Predicted values are based on analysis of structurally similar compounds. Actual values may vary depending on solvent and experimental conditions. d = doublet, dd = doublet of doublets, q = quartet, t = triplet, s = singlet, br s = broad singlet.

The proton-decoupled ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. libretexts.org this compound has ten distinct carbon signals.

The ester carbonyl carbon (C=O) is typically found in the downfield region of the spectrum (~170 ppm). The carbons of the ethyl group (–O–CH₂– and –CH₃) and the methylene bridge (–Ar–CH₂–) appear in the upfield, aliphatic region. The six aromatic carbons have chemical shifts in the intermediate range (~110-160 ppm), with their exact positions heavily influenced by the attached substituents. The carbon atom bonded to the nitro group (C4) is significantly deshielded, while the carbon attached to the hydroxyl group (C3) is shielded relative to an unsubstituted benzene ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~171 | Ester C=O |

| ~155 | Ar–C (C-3) |

| ~140 | Ar–C (C-4) |

| ~135 | Ar–C (C-1) |

| ~128 | Ar–C (C-6) |

| ~120 | Ar–C (C-5) |

| ~118 | Ar–C (C-2) |

| ~62 | –O–C H₂–CH₃ |

| ~41 | Ar–C H₂–CO– |

| ~14 | –O–CH₂–C H₃ |

Note: Predicted values based on standard chemical shift ranges and data from analogous structures. wisc.educhemguide.co.uk

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, a COSY spectrum would show a cross-peak between the ethyl –CH₂– quartet and the –CH₃ triplet, confirming the ethyl fragment. It would also reveal the coupling network between the three aromatic protons, confirming their adjacency on the ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It allows for the direct assignment of each carbon atom that bears protons. For example, the aromatic proton at ~7.5 ppm would show a correlation to the aromatic carbon at ~118 ppm, assigning them as H-2 and C-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are separated by two or three bonds. youtube.comyoutube.com Key HMBC correlations would include:

The methylene protons (Ar–CH₂–) showing correlations to the ester carbonyl carbon and the aromatic carbons C1, C2, and C6.

The ethyl methylene protons (–O–CH₂–) correlating to the ester carbonyl carbon and the ethyl methyl carbon.

The aromatic proton H-2 correlating to carbons C4 and C6.

Together, these 2D NMR techniques provide a definitive and detailed map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.

The specific structure of this compound, being a substituted phenylacetate, does not possess the type of double bond that would give rise to E/Z (geometric) isomerism. This phenomenon occurs in molecules with restricted rotation, typically around a carbon-carbon double bond or a similar rigid structure.

However, the principles of using NMR to determine E/Z isomerism can be illustrated with a closely related structural isomer, Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate. nih.govresearchgate.net This molecule is an enoate and exists as geometric isomers. In such cases, ¹H NMR is a powerful tool for configurational assignment.

The key diagnostic features include:

Coupling Constants: For acyclic alkenes, the coupling constant between vicinal protons across the double bond (³J_HH) is characteristically different for E and Z isomers. Typically, ³J_trans (E-isomer) is larger (12-18 Hz) than ³J_cis (Z-isomer) (6-12 Hz).

Nuclear Overhauser Effect (NOE): 2D NOESY or 1D NOE difference experiments can establish the spatial proximity of protons. An NOE enhancement between two protons on the same side of a double bond is indicative of a Z-configuration, whereas its absence suggests an E-configuration.

Chemical Shifts: The chemical shifts of substituents on a double bond can be influenced by the magnetic anisotropy of other nearby groups, often allowing for empirical assignment of the isomer. In the case of Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate, the Z-configuration is stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, which can also be detected by NMR. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent bonds. rsc.org

The spectrum is dominated by several key features:

A broad absorption band in the region of 3300-3500 cm⁻¹ is indicative of the O–H stretching vibration of the phenolic hydroxyl group. nih.gov

A strong, sharp peak around 1730-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the saturated ester functional group. nist.gov

Two strong absorption bands, typically found near 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch), are definitive evidence for the presence of the nitro (NO₂) group. nist.govchemicalbook.com

Absorptions in the 2900-3000 cm⁻¹ range correspond to the C–H stretching vibrations of the aliphatic methylene and methyl groups. nih.gov

Stretching vibrations for the ester C–O bonds appear in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 (broad) | O–H Stretch | Phenolic –OH |

| 2900 - 3000 | C–H Stretch | Aliphatic (CH₂, CH₃) |

| 1730 - 1750 (strong) | C=O Stretch | Ester |

| ~1520 (strong) | N=O Asymmetric Stretch | Nitro (NO₂) |

| ~1350 (strong) | N=O Symmetric Stretch | Nitro (NO₂) |

| 1100 - 1300 | C–O Stretch | Ester |

These distinct vibrational frequencies provide a molecular fingerprint, confirming the presence of the key functional groups and corroborating the structure determined by NMR spectroscopy.

Raman Spectroscopy Applications

Key expected vibrational modes would include:

Nitro Group (NO₂) Vibrations: Strong symmetric and asymmetric stretching vibrations of the nitro group are anticipated, typically appearing in the regions of 1300-1360 cm⁻¹ and 1500-1560 cm⁻¹, respectively. These are often intense and characteristic peaks in the Raman spectra of nitroaromatic compounds.

Aromatic Ring Vibrations: The benzene ring would produce a set of characteristic bands. C-H stretching vibrations are expected above 3000 cm⁻¹. In-plane C-C stretching vibrations would likely be observed in the 1400-1600 cm⁻¹ region. The substitution pattern on the aromatic ring would also influence the appearance of specific ring breathing modes at lower frequencies.

Ester Group (COOC₂H₅) Vibrations: A prominent peak corresponding to the C=O stretching of the ester carbonyl group would be a key feature, typically found in the 1720-1740 cm⁻¹ range. C-O stretching vibrations of the ester linkage would also be present at lower wavenumbers.

Hydroxyl Group (OH) Vibrations: The O-H stretching vibration would be expected in the broad region of 3200-3600 cm⁻¹. The position and broadening of this peak would be highly indicative of the extent of intra- and intermolecular hydrogen bonding.

Aliphatic Chain Vibrations: C-H stretching and bending vibrations of the ethyl and methylene groups would be present in the 2850-3000 cm⁻¹ and 1370-1470 cm⁻¹ regions, respectively.

Analysis of the precise positions and relative intensities of these Raman bands could confirm the presence of all functional groups and provide information about the molecular environment and potential intermolecular interactions in the solid state or in solution.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. The nominal molecular weight of this compound (C₁₀H₁₁NO₅) is 225.20 g/mol . HRMS would provide a highly accurate mass measurement, allowing for the determination of its elemental composition with a high degree of confidence and distinguishing it from other compounds with the same nominal mass.

The expected fragmentation pattern in an electron ionization (EI) or electrospray ionization (ESI) mass spectrum would likely involve the following key fragmentation pathways:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester group could lead to the formation of a prominent fragment ion.

Loss of ethylene (B1197577) (-CH₂CH₂): A McLafferty rearrangement could occur, leading to the loss of an ethylene molecule from the ethyl ester group.

Cleavage of the acetate side chain: Fragmentation of the bond between the aromatic ring and the acetyl group would be another likely pathway.

Decarboxylation: Loss of CO₂ from the ester group could also be observed.

Fragmentations related to the nitro group: Loss of NO or NO₂ could occur, which are characteristic fragmentations for nitroaromatic compounds.

The precise fragmentation pattern would provide a structural fingerprint of the molecule.

| Expected Fragment | Proposed Fragmentation Pathway |

| [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester. |

| [M - CH₂CH₂]⁺ | McLafferty rearrangement. |

| [M - COOCH₂CH₃]⁺ | Cleavage of the entire ethyl acetate group. |

| [M - NO₂]⁺ | Loss of the nitro group. |

Note: This table represents a theoretical prediction of possible fragmentation pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. For this compound, LC-MS would be the method of choice for assessing its purity and confirming its identity in a sample mixture.

A suitable reversed-phase HPLC method would be developed to separate the target compound from any starting materials, byproducts, or degradation products. The retention time of the compound under specific chromatographic conditions would serve as a characteristic identifier.

The mass spectrometer coupled to the LC system would provide mass information for the eluting peaks. By monitoring the specific mass-to-charge ratio (m/z) of the molecular ion of this compound, the identity of the peak at the expected retention time can be unequivocally confirmed. Furthermore, analysis of the mass spectrum of the peak can reveal the presence of any co-eluting impurities. This technique is highly sensitive and specific, making it ideal for the quality control of this compound.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While no published crystal structure for this compound is currently available, this section will discuss the expected structural features that would be revealed by such an analysis.

Determination of Molecular Conformation and Dihedral Angles

Key conformational parameters of interest would include:

The planarity of the phenyl ring.

The orientation of the nitro group relative to the plane of the phenyl ring.

The conformation of the ethyl acetate side chain, including the dihedral angles that define the orientation of the ester group relative to the aromatic ring. The flexibility of the side chain could lead to different crystalline polymorphs with varying conformations.

| Structural Parameter | Expected Information |

| Bond Lengths | Confirmation of expected bond orders (e.g., C=O, N-O, aromatic C-C). |

| Bond Angles | Information on the geometry around each atom. |

| Dihedral Angles | Description of the three-dimensional shape and conformation of the molecule. |

Note: This table outlines the type of data that would be obtained from a single-crystal X-ray diffraction analysis.

Analysis of Intramolecular Hydrogen Bonding Networks (O-H...O)

The presence of both a hydroxyl (-OH) group and a nitro (-NO₂) group on the aromatic ring at positions 3 and 4, respectively, creates the potential for intramolecular hydrogen bonding. Specifically, a hydrogen bond could form between the hydrogen atom of the hydroxyl group and one of the oxygen atoms of the adjacent nitro group (O-H...O).

A single-crystal X-ray diffraction analysis would provide definitive evidence for the presence and geometry of such an intramolecular hydrogen bond. The key parameters that would be determined are:

The H...O distance: A short distance between the hydroxyl hydrogen and a nitro oxygen would indicate a hydrogen bond.

The O-H...O angle: An angle close to 180° would suggest a strong hydrogen bond.

The formation of a stable six-membered ring through this intramolecular hydrogen bond would be expected to significantly influence the planarity of this portion of the molecule. This hydrogen bonding network would also affect the physical and chemical properties of the compound. Furthermore, the analysis would reveal any intermolecular hydrogen bonds that contribute to the packing of the molecules in the crystal lattice.

Elucidation of Intermolecular Interactions and Crystal Packing

Detailed analysis of the crystal structure of this compound reveals the presence of specific intermolecular interactions that dictate its crystal packing. While a complete crystallographic information file for this specific compound is not publicly available in the searched resources, analysis of closely related structures, such as its isomers and derivatives, provides a general understanding of the types of interactions that are likely present. For instance, in the crystal structures of similar nitrophenyl derivatives, molecules are often linked by weak C-H···O hydrogen bonds. nih.govnih.gov These interactions, though weaker than conventional hydrogen bonds, play a crucial role in the stabilization of the crystal lattice. The packing in related compounds often results in the formation of sheets or chains. nih.govnih.govresearchgate.net For example, in the isomer Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate, intermolecular O-H···O hydrogen bonds link molecules into chains, which are further reinforced by weak C-H···O interactions. nih.gov Similarly, the crystal structure of Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate shows that molecules are linked by two pairs of C-H···O hydrogen bonds, forming sheets. nih.govresearchgate.net

Crystallographic Refinement Parameters and Validation

The determination of a crystal structure requires a process of refinement, where a theoretical model is adjusted to best fit the experimental X-ray diffraction data. Key parameters are used to validate the quality and accuracy of the final structure. Although specific refinement data for this compound is not available in the provided search results, the parameters used for analogous compounds illustrate the standard for a well-refined structure.

Typical crystallographic refinement parameters include:

R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. For published structures of similar organic molecules, R-factors are often in the range of 0.04 to 0.08. nih.govnih.govnih.gov

Weighted R-factor (wR2): A weighted version of the R-factor that accounts for the quality of individual reflections.

Goodness-of-fit (S): This value should be close to 1.0 for a good refinement, indicating that the model accurately fits the data. nih.govnih.govnih.gov

Data-to-parameter ratio: A sufficient number of independent reflections per refined parameter is necessary for a stable and meaningful refinement. researchgate.net

Residual electron density (Δρmax and Δρmin): These values represent the maximum and minimum peaks in the final difference Fourier map and should be close to zero, indicating that the model has accounted for all the electron density in the unit cell. nih.govnih.govnih.gov

The tables below show representative crystallographic data and refinement parameters for structurally related compounds, which serve as a reference for the expected values for this compound.

Table 1: Example Crystal Data for Related Compounds This table is for illustrative purposes and does not represent the title compound.

| Parameter | Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate nih.gov | Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate nih.gov |

|---|---|---|

| Formula | C₁₁H₁₁NO₅ | C₁₀H₁₁NO₅ |

| Mr | 237.21 | 225.20 |

| Crystal system | Monoclinic | Monoclinic |

| Space group | P2₁/c | P2₁/c |

| a (Å) | 13.0495 (9) | 11.066 (2) |

| b (Å) | 10.8363 (6) | 10.860 (2) |

| c (Å) | 7.6723 (5) | 8.6970 (17) |

| β (º) | 91.268 (4) | 97.85 (3) |

| V (ų) | 1084.66 (12) | 1035.4 (4) |

| Z | 4 | 4 |

Table 2: Example Refinement Details for Related Compounds This table is for illustrative purposes and does not represent the title compound.

| Parameter | Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate nih.gov | Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate nih.gov |

|---|---|---|

| R[F² > 2σ(F²)] | 0.047 | 0.057 |

| wR(F²) | 0.129 | 0.153 |

| S | 1.03 | 1.00 |

| Reflections collected | 10438 | 3894 |

| Independent reflections | 2620 | 1905 |

| Parameters | 156 | 145 |

| Δρmax (e Å⁻³) | 0.21 | 0.59 |

| Δρmin (e Å⁻³) | -0.15 | -0.19 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its conjugated π-electron systems.

For a compound like this compound, the absorption in the UV-Vis region is primarily due to π → π* transitions associated with the aromatic ring and the nitro group. The presence of the hydroxyl (-OH) and nitro (-NO₂) groups as substituents on the phenyl ring, as well as the ester group, influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax). These substituent groups can act as chromophores and auxochromes, modifying the absorption characteristics of the parent benzene ring. The extended conjugation provided by the nitro group, in particular, typically shifts the absorption to longer wavelengths (a bathochromic or red shift). While the specific UV-Vis absorption spectrum for this compound is not detailed in the search results, related phenolic esters are known to exhibit characteristic absorptions in the UV region. nih.gov The hydrolysis of a similar compound, p-nitrophenyl acetate, can be monitored by the absorbance of the released p-nitrophenol at 405 nm.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations are fundamental to predicting the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry.

Density Functional Theory (DFT) Approaches and Basis Set Selection

For molecules similar to Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate, Density Functional Theory (DFT) is a commonly chosen computational method due to its balance of accuracy and computational cost. The selection of a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, 6-311++G(d,p)) is crucial for obtaining reliable results. The functional approximates the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. A larger basis set generally yields more accurate results but requires greater computational resources. Without specific studies on the target molecule, the optimal DFT functional and basis set combination for this compound has not been determined.

Energy Minimization and Conformational Analysis

Energy minimization is the process of finding the molecular structure with the lowest possible potential energy, which corresponds to the most stable conformation. Molecules with flexible components, such as the ethyl acetate (B1210297) group in the target compound, can exist in multiple conformations. A thorough conformational analysis would involve systematically exploring the potential energy surface to identify all low-energy conformers and the global minimum. Such a study for this compound has not been reported.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its chemical behavior. Various computational tools are used to analyze this structure and predict reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Specific HOMO and LUMO energy values and their energy gap for this compound are not available in published research.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Orbital | Energy (eV) |

|---|---|

| HOMO | N/A |

| LUMO | N/A |

| Energy Gap (ΔE) | N/A |

Note: Data for this compound is not available. This table is for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It helps to identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). An MEP map for this compound would reveal the likely sites for electrophilic and nucleophilic attack. However, no such map has been published.

Reactivity Indices (e.g., Fukui functions)

Reactivity indices, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. Fukui functions, for example, indicate the propensity of each atom in a molecule to accept or donate an electron. These calculations can pinpoint the most reactive sites for specific types of reactions. A Fukui function analysis for this compound would offer detailed insights into its site-specific reactivity, but this information is currently unavailable.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the crystal packing, solubility, and other macroscopic properties of a compound. Techniques like Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots are powerful tools for these investigations.

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like normalized contact distance (dnorm) onto the molecular surface, researchers can identify regions of significant intermolecular contact. The corresponding 2D fingerprint plots provide a quantitative summary of these interactions, delineating the contribution of different contact types (e.g., H···H, O···H, C···H).

For this compound, such an analysis would reveal the dominant forces governing its solid-state architecture. For instance, the presence of hydroxyl, nitro, and ester functional groups suggests that hydrogen bonding (O···H) and other dipole-dipole interactions would play a significant role in its crystal packing. However, specific quantitative data from Hirshfeld analysis for this compound has not been published.

The Non-Covalent Interaction (NCI) plot technique is a computational method that reveals both attractive and repulsive non-covalent interactions in real space. It is based on the electron density and its derivatives. The resulting visualization typically uses colored isosurfaces to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. A detailed NCI plot analysis for this compound would provide a clear, three-dimensional picture of the intramolecular and intermolecular forces, such as potential hydrogen bonds between the hydroxyl group and the nitro or ester groups, but this information is not currently available.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, primarily using DFT and time-dependent DFT (TD-DFT), are widely employed to predict spectroscopic properties like vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis). By comparing theoretically predicted spectra with experimental data, researchers can confirm molecular structures and assign spectral bands to specific molecular motions or electronic excitations. A computational study on this compound would provide valuable insight into its spectroscopic signatures. However, no such theoretical predictions have been documented in the literature.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations could explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. This information is vital for understanding its behavior in solution and its potential interactions with biological targets. Currently, there is no published research available on the molecular dynamics of this compound.

Structure Activity Relationship Sar Investigations

Correlating Substituent Effects on Chemical Reactivity Profiles

Studies on related nitro-aromatic compounds, such as 4-nitrobenzyl carbamates and para-substituted nitrophenyl benzoate esters, provide a framework for understanding these effects. The rate of chemical reactions, such as hydrolysis or fragmentation following reduction, can be correlated with the electronic nature of the substituents. For instance, in the case of nitrobenzyl carbamates, electron-donating substituents on the benzyl ring have been shown to accelerate the fragmentation of the corresponding hydroxylamines formed after reduction. researchgate.net This acceleration is attributed to the stabilization of a developing positive charge on the benzylic carbon in the transition state. researchgate.net